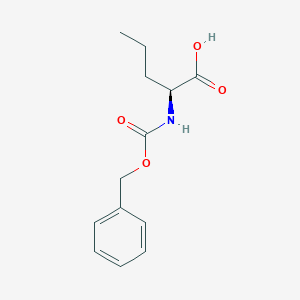

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid

Descripción general

Descripción

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid, a non-proteinogenic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a benzyloxycarbonyl group and an amino acid backbone, is notable for its applications in peptide synthesis and its role in studying the biological functions of glutamic acid.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO6, with a molecular weight of 371.38 g/mol. Its structure includes an ethoxy group and a ketone functionality, which contribute to its reactivity and biological interactions. The compound is synthesized through various methods, highlighting its accessibility for research purposes.

| Property | Details |

|---|---|

| Molecular Formula | C20H21NO6 |

| Molecular Weight | 371.38 g/mol |

| Functional Groups | Benzyloxycarbonyl, Ethoxy |

Role as a Non-Proteinogenic Amino Acid

This compound serves as a valuable building block in peptide synthesis, allowing researchers to explore the specific roles of glutamic acid in various biological processes. Its derivatives have been investigated for their potential effects on neurotransmission and enzyme activity.

Interaction Studies

Research indicates that this compound can interact with various biological targets, influencing multiple biochemical pathways. For instance, it has been studied for its binding affinity with receptors and enzymes involved in neurotransmitter signaling.

Case Studies and Research Findings

- Neurotransmitter Activity : As a derivative of L-glutamic acid, this compound has been linked to excitatory neurotransmission in the central nervous system. Studies have shown that it can modulate synaptic responses and influence neuronal excitability.

- Peptide Synthesis Applications : The compound's structural attributes make it an ideal candidate for constructing peptide sequences used in drug development. Its ability to form stable peptide bonds allows for the creation of novel therapeutic agents targeting specific biological pathways.

- Membrane Permeability Studies : Research has demonstrated that compounds similar to this compound can enhance membrane permeability, which is crucial for drug delivery systems. This property is particularly relevant in the design of antibiotics and other therapeutic agents.

The mechanism by which this compound exerts its biological effects involves several key processes:

- Binding Interactions : The compound interacts with target proteins through specific binding sites, leading to altered function or activity.

- Biochemical Pathways : It influences various pathways depending on the target, including those involved in cell signaling and metabolic regulation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound is explored for its potential as a pharmaceutical agent due to its structural similarity to natural amino acids. Its ability to interact with biological targets allows it to influence metabolic pathways, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures can exhibit properties beneficial for treating various diseases, including cancer and metabolic disorders .

Case Study: Antibiotic Potentiation

In a study examining the effects of various acyl derivatives on antibiotic activity, compounds structurally related to (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid were shown to enhance the efficacy of antibiotics against resistant strains of bacteria. This suggests that such derivatives could be utilized to overcome antibiotic resistance by improving drug potency .

Binding Affinity and Mechanism of Action

Research involving this compound focuses on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular dynamics simulations are employed to elucidate the compound's mechanism of action. These studies are crucial for understanding how this compound can modulate biological functions and contribute to drug design .

Applications in Biochemistry

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition. Its structural attributes allow it to fit into enzyme active sites, thereby blocking substrate access and inhibiting enzymatic reactions. This characteristic is vital for developing drugs targeting specific enzymes involved in disease pathways .

Análisis De Reacciones Químicas

Deprotection of the Cbz Group

The Cbz group serves as a temporary protective moiety for the amino group, enabling selective deprotection under controlled conditions:

Research Insights :

- Hydrogenolysis with Pd-C is preferred for scalability and mild conditions, avoiding acidic byproducts .

- Acidic hydrolysis is effective but requires precise pH control to prevent side reactions .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes typical derivatization reactions:

Research Insights :

- Esterification with tert-butyl acetate under HClO₄ catalysis yields stable tert-butyl esters, useful in iterative synthesis .

- Amide couplings using DCC and DMAP are critical for constructing peptide backbones without epimerization .

Multi-Component Reactions (MCRs)

The compound participates in Ugi and Passerini reactions, leveraging its carboxylic acid and protected amine:

Research Insights :

- Ugi reactions with benzaldehyde and tert-butyl isocyanide produce peptoids with high regioselectivity .

- Iterative deprotection and coupling steps are essential for constructing oligomers with defined sequences .

Oxidation and Reduction

Side-chain modifications are less common but feasible:

| Reaction Type | Conditions/Reagents | Products | Key Findings | Sources |

|---|---|---|---|---|

| Oxidation (Cα-H) | KMnO₄ in acidic medium | Ketone derivative | Limited practicality due to over-oxidation risks. | |

| Reduction (Carboxylic Acid) | LiAlH₄ | Alcohol derivative | Rarely employed; disrupts the carboxylate’s utility in synthesis. |

Research Insights :

- Oxidation reactions are typically avoided due to the compound’s instability under strong oxidative conditions.

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426353 | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21691-44-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.